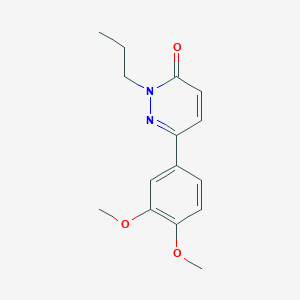
6-(3,4-dimethoxyphenyl)-2-propylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Chemistry
Research on similar compounds, such as pyridazine derivatives, focuses on understanding their crystal structure and molecular properties through spectroscopic methods and quantum chemical calculations. For example, studies have characterized compounds like 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid using a combination of elemental analysis, MS, FT-IR, NMR spectroscopy, and X-ray crystallography. Computational methods, like DFT calculations, provide insights into their molecular geometry, vibrational frequencies, and electronic properties, such as HOMO-LUMO gaps and molecular electrostatic potential maps (Alaşalvar et al., 2014).
Molecular Self-Assemblies
Studies have also explored the self-assembly of pi-conjugated, redox-active compounds with magnetic properties. These assemblies involve complex molecular structures that feature alternative arrangements of cations and linear trimeric oxalate complexes, demonstrating the potential for creating materials with unique magnetic and optical properties (Sun, Zhang, & Yang, 2006).
Enzymatic Modification for Antioxidant Capacity
Another area of interest is the enzymatic modification of phenolic compounds to improve their antioxidant capacity. For instance, the laccase-mediated oxidation of 2,6-dimethoxyphenol has been studied for the synthesis of dimers with enhanced antioxidant activity. This research demonstrates the potential for bioactive compound development through enzymatic processes (Adelakun et al., 2012).
Antimicrobial and Anti-Proliferative Activities
Additionally, compounds with a 3,4-dimethoxyphenyl structure have been evaluated for their antimicrobial and anti-proliferative activities. Research into N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has shown broad-spectrum antibacterial activities and potent activity against various cancer cell lines, highlighting the pharmaceutical applications of such compounds (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-propylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-9-17-15(18)8-6-12(16-17)11-5-7-13(19-2)14(10-11)20-3/h5-8,10H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBDQELTEPARDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC(=N1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

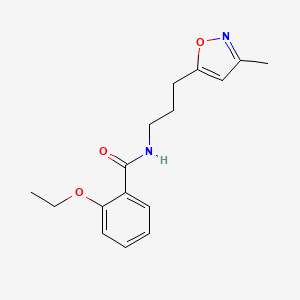
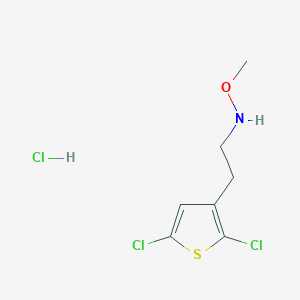


![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2445894.png)

![N-benzyl-N-tert-butyl-3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2445899.png)
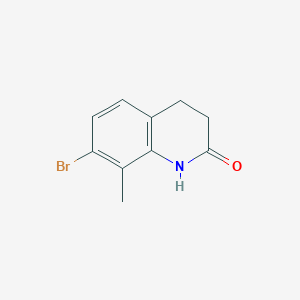
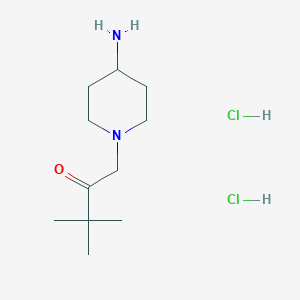
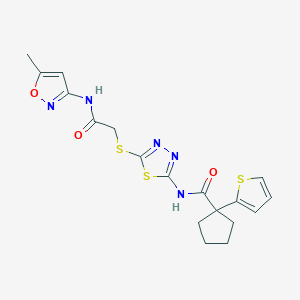
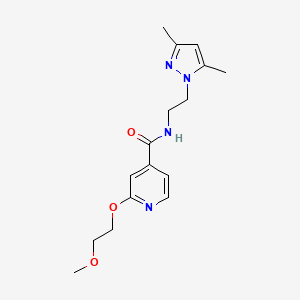
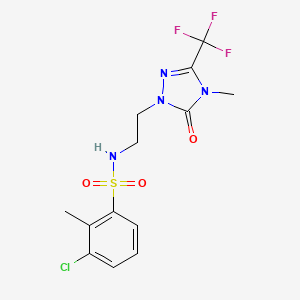
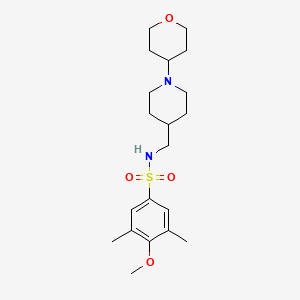
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)